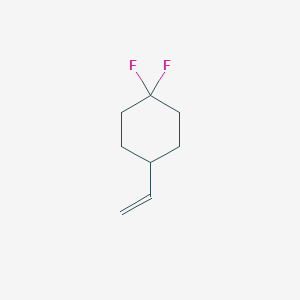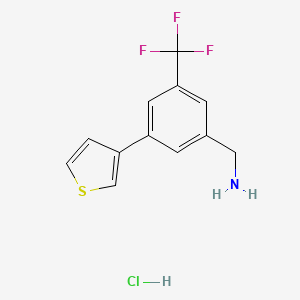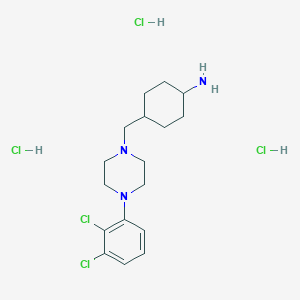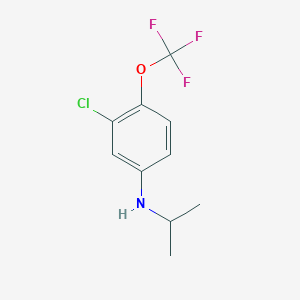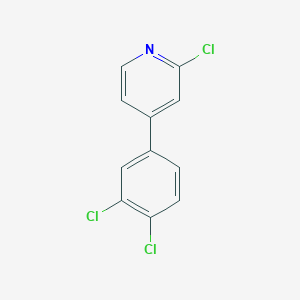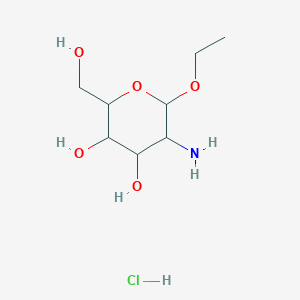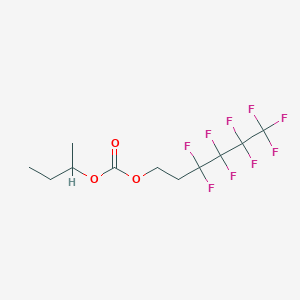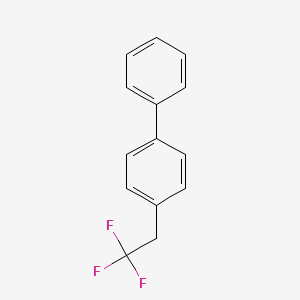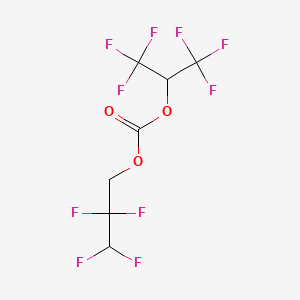
Hexafluoroisopropyl 2,2,3,3-tetrafluoropropyl carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexafluoroisopropyl 2,2,3,3-tetrafluoropropyl carbonate is a fluorinated organic compound with the molecular formula C7H2F12O3. It is known for its unique chemical properties, including high thermal stability and resistance to oxidation. This compound is used in various scientific and industrial applications due to its distinctive characteristics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Hexafluoroisopropyl 2,2,3,3-tetrafluoropropyl carbonate can be synthesized through the reaction of hexafluoroisopropanol with 2,2,3,3-tetrafluoropropyl chloroformate. The reaction typically occurs in the presence of a base such as triethylamine, which acts as a catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process includes the purification of the final product through distillation or recrystallization to ensure high purity and quality.
Analyse Des Réactions Chimiques
Types of Reactions
Hexafluoroisopropyl 2,2,3,3-tetrafluoropropyl carbonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonates and fluorinated alcohols.
Reduction: Reduction reactions can yield fluorinated hydrocarbons.
Substitution: Nucleophilic substitution reactions can replace the carbonate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products
The major products formed from these reactions include fluorinated alcohols, hydrocarbons, and substituted carbonates, depending on the reaction conditions and reagents used.
Applications De Recherche Scientifique
Hexafluoroisopropyl 2,2,3,3-tetrafluoropropyl carbonate is utilized in various scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a solvent for fluorinated compounds.
Biology: The compound is employed in the study of enzyme mechanisms and protein interactions due to its unique properties.
Medicine: It is investigated for potential use in drug delivery systems and as a component in medical imaging agents.
Industry: The compound is used in the production of high-performance materials, including coatings and lubricants.
Mécanisme D'action
The mechanism by which hexafluoroisopropyl 2,2,3,3-tetrafluoropropyl carbonate exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The fluorinated groups enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The carbonate group can undergo hydrolysis, releasing fluorinated alcohols that interact with cellular components.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Hexafluoroisopropyl carbonate
- 2,2,3,3-Tetrafluoropropyl carbonate
- Hexafluoroisopropyl 2,2,3,3-tetrafluoropropyl ether
Uniqueness
Hexafluoroisopropyl 2,2,3,3-tetrafluoropropyl carbonate is unique due to its combination of hexafluoroisopropyl and tetrafluoropropyl groups, which confer high thermal stability and resistance to oxidation. This makes it particularly valuable in applications requiring robust and durable materials.
Propriétés
Formule moléculaire |
C7H4F10O3 |
|---|---|
Poids moléculaire |
326.09 g/mol |
Nom IUPAC |
1,1,1,3,3,3-hexafluoropropan-2-yl 2,2,3,3-tetrafluoropropyl carbonate |
InChI |
InChI=1S/C7H4F10O3/c8-3(9)5(10,11)1-19-4(18)20-2(6(12,13)14)7(15,16)17/h2-3H,1H2 |
Clé InChI |
IWBPCEHPXVDUDL-UHFFFAOYSA-N |
SMILES canonique |
C(C(C(F)F)(F)F)OC(=O)OC(C(F)(F)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Chloro-3'-(trifluoromethoxy)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B15091556.png)

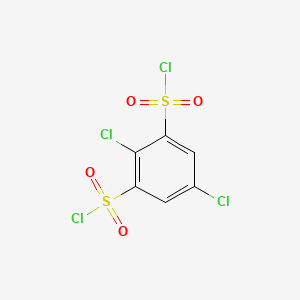
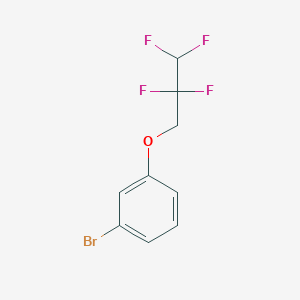
![4-Bromo-6-fluoro-1-isopropyl-1H-benzo[d][1,2,3]triazole](/img/structure/B15091591.png)
